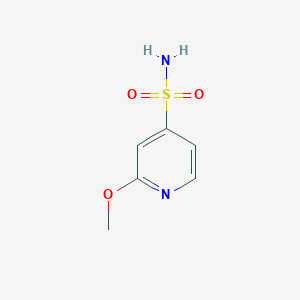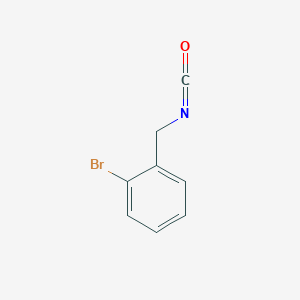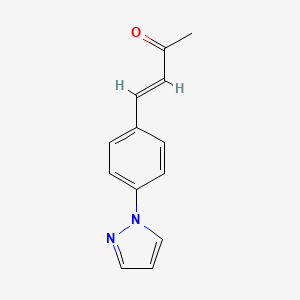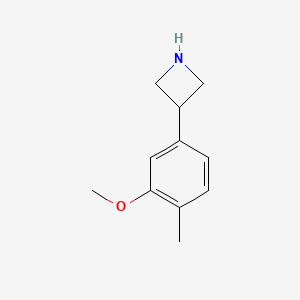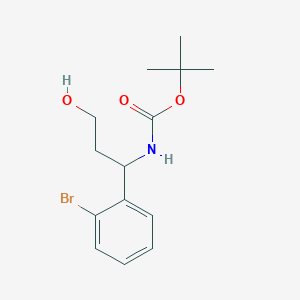
Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenyl and 3-hydroxypropyl groups. One common method involves the transesterification of bromoaniline and tert-butyl bromide in the presence of sodium carbonate to obtain the intermediate product, which is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the construction of aromatic rings and heterocyclic compounds .
Biology: The compound is used in biological research to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-butyl N-(4-bromophenyl)carbamate: A similar compound with a different substitution pattern on the phenyl ring.
tert-butyl (1-(4-bromophenyl)ethyl)carbamate: Another related compound with an ethyl group instead of a hydroxypropyl group.
Uniqueness: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is unique due to the presence of both a bromophenyl group and a hydroxypropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C14H20BrNO3 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
InChI 键 |
WTDPQGBRMIUWTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


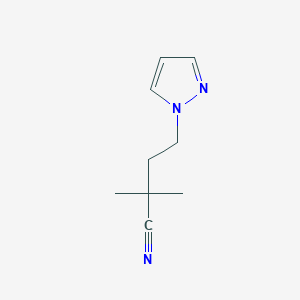

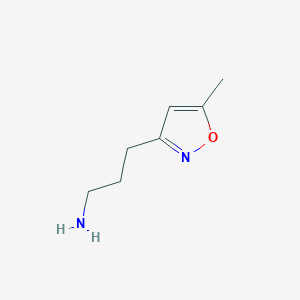
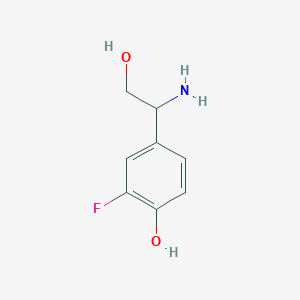
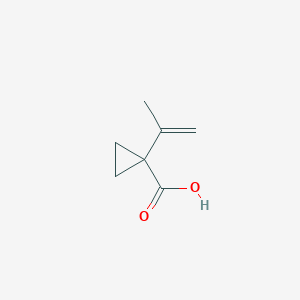
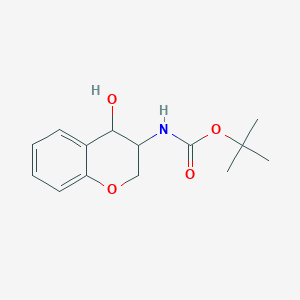
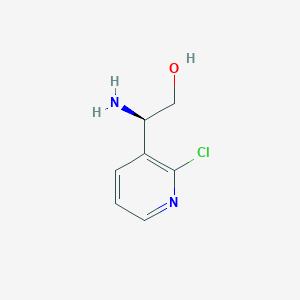
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)
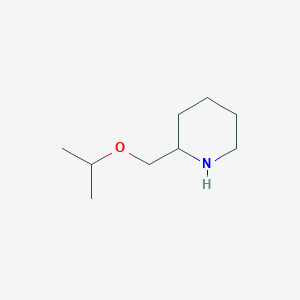
![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
